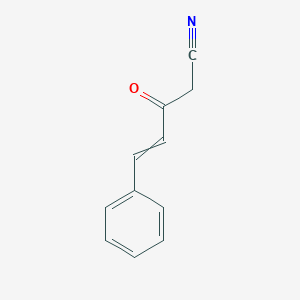
Cinnamoyl acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnamoyl acetonitrile is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Cinnamoyl derivatives, including cinnamoyl acetonitrile, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens, including bacteria and fungi.
- Antimicrobial Activity : A study synthesized a series of cinnamoyl derivatives and evaluated their antimicrobial activity against various strains. The results showed that certain cinnamoyl compounds were effective against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating their potential as prototypes for new antimicrobial drugs .
- Mechanism of Action : Molecular docking studies have suggested that cinnamoyl compounds interact with specific targets in microbial cells, enhancing their effectiveness. For instance, derivatives showed binding affinity to essential enzymes involved in microbial metabolism, which could lead to the development of novel antimicrobial agents .
Agriculture
This compound has also been explored for its potential applications in agricultural sciences , particularly as a natural pesticide or herbicide.
- Pesticidal Properties : The structural characteristics of cinnamoyl compounds suggest they may disrupt the growth and reproduction of pests. Studies have indicated that certain cinnamoyl derivatives can inhibit the growth of harmful fungi and bacteria in crops, thus protecting plant health .
- Plant Growth Regulation : Some research suggests that cinnamoyl derivatives may act as signaling molecules in plants, potentially influencing growth and development processes. This area is still under investigation but presents a promising avenue for enhancing crop yields through bioregulators .
Materials Science
In materials science, this compound's unique properties make it suitable for various applications.
- Polymer Chemistry : Cinnamoyl derivatives are being investigated for their role as monomers in polymer synthesis. Their ability to undergo polymerization reactions can lead to the development of new materials with desirable physical properties, such as increased strength or thermal stability .
- Fluorescent Materials : The photophysical properties of cinnamoyl compounds allow them to be used in the creation of fluorescent materials. These materials have potential applications in sensors and imaging technologies due to their ability to emit light under specific conditions .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of cinnamic acid derivatives, including this compound, and tested their antimicrobial efficacy against C. albicans and S. aureus. Results indicated that certain derivatives had MIC values below 500 µM, demonstrating their potential as effective antimicrobial agents .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 450 | S. aureus |
| Butyl Cinnamate | 626 | C. albicans |
| Ethyl Cinnamate | 726 | C. albicans |
Case Study 2: Agricultural Application
In agricultural trials, this compound was applied to crops affected by fungal infections. The treatment resulted in a significant reduction in disease incidence compared to untreated controls, suggesting its utility as a biopesticide .
| Treatment | Disease Incidence (%) | Control Group (%) |
|---|---|---|
| This compound | 15 | 40 |
| Untreated Control | 40 | - |
化学反応の分析
Solvolysis Mechanisms in Acetonitrile
Cinnamoyl chloride undergoes solvolysis in aqueous acetonitrile via competing addition-elimination and SN2 pathways . Key findings include:
-
Reaction order with respect to water : ≈2.6 in 85–95% acetonitrile, favoring SN2 due to steric and electronic effects .
-
Activation parameters : Enthalpy (ΔH‡ ≈ 66 kJ/mol) and entropy (ΔS‡ ≈ -80 J/K·mol) align with SN2 dominance .
-
Solvent polarity : Reactions proceed 4× faster in acetonitrile than acetone due to enhanced transition-state stabilization .
Table 1: Kinetic Parameters for Cinnamoyl Chloride Solvolysis
| Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | Rate Constant (s⁻¹) |
|---|---|---|---|
| Aqueous Acetone | 66 | -80 | 1.2 × 10⁻³ |
| Aqueous Acetonitrile | 62 | -75 | 4.8 × 10⁻³ |
Nucleophilic Substitution with Amines
Aminolysis of cinnamoyl chlorides in acetonitrile follows a stepwise mechanism with rate-limiting breakdown of the tetrahedral intermediate (T±) :
-
Hammett constants : Positive ρY (0.52–1.64) and negative ρX (-1.68 to -2.51) indicate electron-withdrawing groups accelerate the reaction .
-
Isotope effects : Confirm transition-state stabilization via hydrogen bonding during T± formation .
Key Observations :
-
βX values (0.6–0.9) and ρXY (0.88) suggest bond formation/cleavage occurs synchronously .
-
Reactivity-selectivity principles hold for acyl-transfer reactions .
Acylation Reactions with Hydroxy Compounds
Cinnamoyl chloride reacts with alcohols/water in acetonitrile via N-acyl intermediate formation :
-
General base catalysis : Dominates for trans-cinnamic anhydride, while cinnamoyl chloride forms stabilized intermediates with N-methylimidazole .
-
Rate enhancement : Catalysts like 4-dimethylaminopyridine (DMAP) lower activation energy by stabilizing charged transition states .
Mechanistic Pathway :
-
Catalyst (e.g., DMAP) abstracts protons from hydroxy compounds.
-
Nucleophilic attack on cinnamoyl chloride forms tetrahedral intermediate.
-
Collapse of intermediate releases HCl and yields ester/acid .
Catalytic Effects of Mercuric Chloride
Mercuric chloride (HgCl₂) accelerates solvolysis without altering the mechanism:
Impact on Activation Parameters :
Comparative Reactivity
Cinnamoyl chloride is 10× more reactive than benzoyl chloride in acetonitrile due to:
特性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
3-oxo-5-phenylpent-4-enenitrile |
InChI |
InChI=1S/C11H9NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-7H,8H2 |
InChIキー |
QTIZVCZKVWASSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















